molecular formula C7H11N3O2 B2926125 3-Amino-5-cyclopropyl-5-methylimidazolidine-2,4-dione CAS No. 98432-33-8

3-Amino-5-cyclopropyl-5-methylimidazolidine-2,4-dione

Cat. No.: B2926125
CAS No.: 98432-33-8
M. Wt: 169.184
InChI Key: XQRPDMBGNIPQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

3-Amino-5-cyclopropyl-5-methylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-cyclopropyl-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable diketone, followed by cyclization and subsequent amination . The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-cyclopropyl-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while reduction can produce various amine compounds .

Mechanism of Action

The mechanism of action of 3-Amino-5-cyclopropyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

  • 3-Amino-5-methylimidazolidine-2,4-dione
  • 5-Cyclopropyl-5-methylimidazolidine-2,4-dione
  • 3-Amino-5-cyclopropylimidazolidine-2,4-dione

Uniqueness: 3-Amino-5-cyclopropyl-5-methylimidazolidine-2,4-dione is unique due to the presence of both a cyclopropyl group and a methyl group on the imidazolidine-2,4-dione core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-amino-5-cyclopropyl-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(4-2-3-4)5(11)10(8)6(12)9-7/h4H,2-3,8H2,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRPDMBGNIPQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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